molecular formula C13H20N2O2S B2599285 1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea CAS No. 2034562-87-1

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea

Cat. No.: B2599285
CAS No.: 2034562-87-1
M. Wt: 268.38
InChI Key: MESQJVWWXGTYHX-UHFFFAOYSA-N
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Description

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine, chlorine, or alkyl halides.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetylthiophene and tert-butylurea moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9(16)11-6-5-10(18-11)7-8-14-12(17)15-13(2,3)4/h5-6H,7-8H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQJVWWXGTYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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